3-(Azetidin-3-yl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methylpyridine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . This reaction is facilitated by palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which allow for the diversification of the heterocyclic building blocks.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-5-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its activity as a positive allosteric modulator of GABA A receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, as a positive allosteric modulator of GABA A receptors, the compound enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory neurotransmission . This modulation can result in various pharmacological effects, including anxiolytic and anticonvulsant activities.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)pyridine: Lacks the methyl group at the 5-position of the pyridine ring.
5-Methylpyridine: Lacks the azetidine ring.
Azetidine: Lacks the pyridine ring.
Uniqueness
3-(Azetidin-3-yl)-5-methylpyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties.
Biological Activity
3-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound characterized by the presence of an azetidine ring and a pyridine moiety. This unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects. The aim of this article is to explore the biological activity, mechanisms of action, and therapeutic potential of this compound based on existing literature.
Chemical Structure and Properties
The compound consists of:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Pyridine Ring : A six-membered aromatic ring known for its stability and ability to participate in various interactions, including π-π stacking and coordination with metal ions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GABA Receptor Modulation : The compound acts as a positive modulator of GABA_A receptors, influencing neurotransmitter systems and showing potential in treating neurological disorders.
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have demonstrated high affinity for nAChRs, suggesting that this compound may also engage these receptors, which are implicated in cognitive functions and addiction .
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. These properties are likely due to the compound's ability to disrupt cellular processes in pathogens.
Anticancer Activity
Studies have shown that azetidine derivatives possess anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines using MTT assays, revealing moderate to strong activity against human cancer cells .
Case Studies
- In Vitro Studies : In vitro testing on MCF-7 (breast cancer), H-460 (lung cancer), and HEK293T (human embryonic kidney) cell lines demonstrated that this compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
- Behavioral Models : Behavioral studies involving animal models indicated that compounds related to this structure can reduce nicotine self-administration, improve attention performance, and exhibit antidepressant effects, highlighting their potential in treating addiction and mood disorders .
Data Summary
The following table summarizes the biological activities reported for this compound and related compounds:
Properties
CAS No. |
1260645-96-2 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-2-8(4-10-3-7)9-5-11-6-9/h2-4,9,11H,5-6H2,1H3 |
InChI Key |
VJMIRXYEZJZBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.